3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid
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Overview
Description
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the sulfonation of 4-ethylphenylamine followed by a coupling reaction with 4-methoxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. It is known to regulate angiopoietin-TIE2 signaling in endothelial cells, acting as a negative regulator of TIE2. This regulation affects blood vessel remodeling during embryonic development and determines blood vessel size during perinatal growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position of the benzoic acid ring differentiates it from similar compounds, potentially leading to unique interactions and activities in various applications.
Properties
IUPAC Name |
3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-11-4-7-13(8-5-11)17-23(20,21)15-10-12(16(18)19)6-9-14(15)22-2/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNNLDQRAOAHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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